molecular formula C18H24BClN2O4 B12333647 Tert-butyl 3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate

Tert-butyl 3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate

Cat. No.: B12333647
M. Wt: 378.7 g/mol
InChI Key: FDUNRUMKKGPALQ-UHFFFAOYSA-N
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Description

Chemical Identifiers

Property Value Source
CAS Number 2882875-88-7
Molecular Formula C₁₈H₂₄BClN₂O₄
Molecular Weight 278.54 g/mol (base structure)
SMILES CC(C)(C)OC(=O)N1C=C2C(=CC(=NC2=C1)Cl)B3OC(C(O3)(C)C)(C)C
InChIKey ZYKSLJNKWGNLIJ-UHFFFAOYSA-N

The tert-butyl group enhances solubility and stability during synthesis, while the boronic ester facilitates Suzuki-Miyaura couplings, a cornerstone of modern carbon-carbon bond formation. The chlorine atom offers a site for further functionalization via nucleophilic substitution or metal-catalyzed cross-couplings.

Historical Context in Heterocyclic Chemistry

Pyrrolo[2,3-b]pyridines, also known as 7-azaindoles, have been studied since the mid-20th century for their electronic properties and bioisosteric potential. Early synthetic routes, such as the Madelung and Fischer indole analog methods, laid the groundwork for functionalizing these scaffolds. For example, bromination and iodination at the 3-position of 1H-pyrrolo[2,3-b]pyridines were demonstrated in 1969, highlighting their reactivity toward electrophiles.

The introduction of boronic esters to this framework emerged with the rise of transition-metal-catalyzed cross-coupling reactions in the 1980s. Pinacol-protected boronic esters, like the one in this compound, became popular due to their air stability and compatibility with diverse reaction conditions. tert-Butyl carbamates, meanwhile, gained traction as protecting groups for amines, preventing unwanted side reactions during multi-step syntheses.

Comparative Analysis of Pyrrolo[2,3-b]Pyridine Derivatives

Compound Substituents Key Applications
Tert-butyl 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate Bromine at position 4; dihydro core Intermediate for ring expansion
2-Phenyl-1H-pyrrolo[2,3-b]pyridine Phenyl at position 2 Electrophilic substitution studies
Target compound Chlorine at 3; boronic ester at 5 Cross-coupling reactions

This compound’s design merges historical strategies—electrophilic substitution and protective group chemistry—with modern boronic ester technology, epitomizing the evolution of heterocyclic synthesis. Its structure enables precise modular functionalization, aligning with contemporary demands for tailored molecular architectures in drug discovery.

Properties

Molecular Formula

C18H24BClN2O4

Molecular Weight

378.7 g/mol

IUPAC Name

tert-butyl 3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine-1-carboxylate

InChI

InChI=1S/C18H24BClN2O4/c1-16(2,3)24-15(23)22-10-13(20)12-8-11(9-21-14(12)22)19-25-17(4,5)18(6,7)26-19/h8-10H,1-7H3

InChI Key

FDUNRUMKKGPALQ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N=C2)N(C=C3Cl)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate typically involves multiple steps. One common method includes the following steps:

    Formation of the Pyrrolo[2,3-B]pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolo[2,3-B]pyridine core.

    Introduction of the Chlorine Atom: Chlorination is achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Dioxaborolane Group: This step involves the reaction of the chlorinated pyrrolo[2,3-B]pyridine with a dioxaborolane derivative under conditions that promote the formation of the boronate ester.

    Esterification: The final step involves the esterification of the compound with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the boronate ester moiety.

    Coupling Reactions: The dioxaborolane group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or primary amines in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in an organic solvent.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[2,3-B]pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Anticancer Research

Tert-butyl 3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate has been investigated for its potential as an inhibitor of specific cancer-related targets. For example, compounds based on the pyrrolo[3,2-c]pyridine scaffold have shown promise as inhibitors of MPS1 kinase, which is involved in cell cycle regulation and cancer progression. The optimization of such compounds can lead to the development of potent anticancer agents with favorable pharmacokinetic profiles .

Enzyme Inhibition

The compound's structure allows it to interact with various enzymes. Its derivatives have been explored as arginase inhibitors, which play a crucial role in the urea cycle and are implicated in several pathologies including cancer and inflammation. The synthesis of these inhibitors often involves complex multi-step reactions that leverage the compound's unique functional groups for effective binding to the target enzyme .

Building Block for Complex Molecules

This compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations makes it suitable for constructing more complex molecular architectures. The presence of the boron moiety allows for further functionalization through cross-coupling reactions such as Suzuki coupling .

Synthesis of Novel Compounds

The compound can be employed in the synthesis of novel pyridine derivatives that exhibit biological activity. For instance, modifications to the pyridine ring can yield compounds with enhanced properties for drug development or materials science applications .

Case Studies

Study Objective Findings
Study on MPS1 InhibitorsInvestigated structure-based design for MPS1 inhibitionIdentified key structural features that enhance potency and selectivity; demonstrated efficacy in tumor models .
Arginase Inhibitor DevelopmentExplored synthesis routes for arginase inhibitorsDeveloped multi-step synthetic pathways leading to effective inhibitors; highlighted the role of tert-butyl carbamate derivatives .

Mechanism of Action

The mechanism of action of tert-butyl 3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate involves its interaction with specific molecular targets. The dioxaborolane moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and molecular probes. The pyrrolo[2,3-B]pyridine core can interact with various biological targets, including kinases and receptors, modulating their activity and leading to potential therapeutic effects.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₈H₂₃BClN₂O₄ (inferred from structural analogs in ).
  • Molecular Weight : ~376.6 g/mol (calculated).
  • Purity : Typically ≥97% (commercial sources, e.g., Aladdin) .
  • Applications : Intermediate in synthesizing kinase inhibitors, fluorescent probes, and bioactive molecules via palladium-catalyzed cross-coupling .

Comparison with Similar Compounds

The compound belongs to a class of boronate-functionalized heterocycles. Below is a detailed comparison with structurally related analogs:

Structural and Functional Analogues

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications
Target Compound Cl (position 3), Boc (position 1), pinacol boronate (position 5) C₁₈H₂₃BClN₂O₄ ~376.6 Cross-coupling reactions for drug intermediates
tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate No Cl, saturated pyrrolidine ring (positions 2,3) C₁₈H₂₇BN₂O₄ 359.23 Intermediate for saturated heterocycles in medicinal chemistry
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine CF₃ (position 5), triisopropylsilyl (position 1) C₂₃H₃₃BF₃N₂O₂Si 495.33 Fluorinated analogs for agrochemicals; silyl protection aids solubility
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile CN (position 5), SEM (position 1) C₂₀H₃₀BN₃O₃Si 399.37 Cyanopyridine derivatives for OLED materials; SEM group enables deprotection
tert-Butyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate Methyl (position 3), pyrazolo[3,4-b]pyridine core C₁₈H₂₆BN₃O₄ 359.23 Kinase inhibitor precursors; pyrazole core enhances metabolic stability

Biological Activity

Tert-butyl 3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate is a complex organic compound with notable potential in medicinal chemistry and biological applications. This article reviews its biological activity, including mechanisms of action, synthesis routes, and relevant case studies.

  • Molecular Formula : C18_{18}H24_{24}BClN2_2O4_4
  • Molecular Weight : 378.66 g/mol
  • CAS Number : 2882875-88-7
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its structural components:

  • Pyrrolo[2,3-B]pyridine Core : This moiety is known for its interactions with various biological targets such as kinases and receptors. It modulates their activity, leading to potential therapeutic effects.
  • Dioxaborolane Group : This functional group can form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the design of enzyme inhibitors and molecular probes.

1. Medicinal Chemistry

The compound serves as a precursor for the synthesis of bioactive molecules. Its derivatives have been studied for their potential therapeutic effects in oncology and other medical fields.

2. Enzyme Inhibition

Research indicates that compounds similar to this compound demonstrate significant inhibitory activity against various enzymes. For instance:

CompoundTarget EnzymeIC50_{50} (μM)
Compound ADYRK1A<0.01
Compound BOther Kinases0.05

3. Antioxidant and Anti-inflammatory Properties

Studies have shown that related compounds exhibit antioxidant properties and can reduce inflammation in cellular models.

Study on DYRK1A Inhibition

A recent study focused on the development of DYRK1A inhibitors derived from pyrrolo[2,3-B]pyridine structures. The results indicated that certain derivatives exhibited nanomolar-level inhibitory activity against DYRK1A:

  • Enzymatic Assays : Confirmed potent inhibition with an IC50_{50} value in the low nanomolar range.
  • Biological Assays : Demonstrated significant antioxidant and anti-inflammatory effects in BV2 microglial cells.

Synthesis Routes

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrrolo[2,3-B]pyridine Core : Cyclization of appropriate precursors.
  • Chlorination : Introduction of the chlorine atom using reagents like thionyl chloride.
  • Attachment of Dioxaborolane Group : Reaction with a dioxaborolane derivative to form the final product.

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